molecular formula C7H3NO4-2 B1240393 Pyridine-2,6-dicarboxylate

Pyridine-2,6-dicarboxylate

Cat. No.: B1240393
M. Wt: 165.1 g/mol
InChI Key: WJJMNDUMQPNECX-UHFFFAOYSA-L
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Description

Pyridine-2,6-dicarboxylate (PDC), also known as dipicolinate, is a derivative of pyridine-2,6-dicarboxylic acid (dipicolinic acid; C₇H₅NO₄). Its molecular structure features two carboxylate groups at the 2- and 6-positions of the pyridine ring, enabling versatile coordination chemistry and applications in material science, catalysis, and biochemistry . The disodium salt of PDC (C₇H₃NNa₂O₄) is a common precursor for synthesizing esters and metal complexes, with a molecular weight of 211.08 g/mol and high solubility in water (5 g/L at 20°C) .

PDC derivatives, such as dimethyl this compound (C₉H₉NO₄; m.w. 195.17) and diethyl this compound (C₁₁H₁₃NO₄; m.w. 223.23), are synthesized via esterification of the parent acid with alcohols, often catalyzed by acids like p-toluenesulfonic acid (yields up to 95%) . These esters serve as bridging ligands in coordination polymers and periodic mesoporous organosilicas (PMOs) . Notably, PDC-based metal complexes (e.g., Co(II), Ag(II), Cu(II)) exhibit unique geometries and functionalities, such as anticancer activity and Z-DNA stabilization .

Scientific Research Applications

Coordination Chemistry

Pyridine-2,6-dicarboxylate serves as a chelating agent for various metal ions, forming stable complexes that are pivotal in coordination chemistry. The compound's ability to coordinate with transition metals enhances its utility in synthesizing metal-organic frameworks (MOFs) and catalysts.

Key Applications:

  • Metal Complex Formation: this compound forms complexes with metals such as copper, zinc, and lanthanides. These complexes exhibit unique electronic properties beneficial for catalysis and material design .
  • Synthesis of Lanthanide Coordination Polymers: Research has demonstrated the successful synthesis of lanthanide coordination polymers using pyridine-2,6-dicarboxylic acid as a ligand, which can lead to applications in luminescent materials .
Metal IonComplex TypeApplication
CopperCopper(II) ComplexCatalysis and material synthesis
ZincZinc ComplexesBiological applications and sensors
LanthanidesCoordination PolymersPhotonic devices

Environmental Applications

This compound has been investigated for its role in environmental remediation. Its derivatives have shown promise in adsorbing heavy metals from aqueous solutions.

Case Study:

  • Adsorption of Cu(II) Ions: A study highlighted the use of chitosan crosslinked with pyridine-2,6-dicarboxylic acid for the adsorption of copper ions from water. This approach presents a green chemistry solution for environmental cleanup .

Biological Applications

The biological relevance of this compound is notable due to its pharmacological properties and potential therapeutic applications.

Key Findings:

  • Antimicrobial Activity: Derivatives of pyridine-2,6-dicarboxamide have exhibited significant antimicrobial properties against various bacterial strains comparable to conventional antibiotics .
  • Neuroprotection Studies: Compounds derived from pyridine-2,6-dicarboxamide have shown potential neuroprotective effects against neurotoxicity induced by amyloid-beta peptides .
Application AreaActivity TypeReference
AntimicrobialBactericidal
NeuroprotectionProtective Effect

Materials Science

In materials science, this compound is utilized for developing advanced materials with specific properties.

Applications:

  • Luminescent Materials: The chelation of lanthanides with this compound enhances luminescent properties suitable for optoelectronic applications .
  • Sensors and Probes: Its ability to form stable complexes makes it an excellent candidate for developing chemical sensors and probes for detecting metal ions in various environments .

Synthesis of Functional Compounds

This compound is a key building block in synthesizing various functional compounds used in catalysis and molecular switches.

Research Insights:

  • Amide Synthesis: The coupling of pyridine-2,6-dicarboxylic acid with N-alkylanilines has led to the formation of amides that are valuable in catalysis and molecular engineering .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyridine-2,6-dicarboxylate derivatives, and how can purity be optimized?

this compound derivatives are typically synthesized via esterification of pyridine-2,6-dicarboxylic acid using methanol and sulfuric acid to form dimethyl esters (e.g., dimethyl this compound, P1) . Subsequent hydrazination with hydrazine monohydrate in methanol yields pyridine-2,6-dicarbohydrazide (P2), which can be further functionalized with aldehydes for applications in chemosensors . Purity is optimized through flash chromatography (e.g., heptane/CH₂Cl₂ eluent systems) and spectroscopic validation (¹H/¹³C NMR, FT-IR) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound complexes?

Key methods include:

  • X-ray crystallography : Resolves coordination geometry (e.g., [Cu(C₇H₃NO₄)(H₂O)₂] shows distorted octahedral geometry with bond angles O(5)–Cu(1)–O(6) = 92.23°) .
  • FT-IR and NMR : Confirm ligand functionalization (e.g., ester-to-hydrazide conversion via carbonyl peak shifts) .
  • ESI+-MS and elemental analysis : Validate molecular composition . Software like SHELXL is widely used for small-molecule refinement .

Q. How does this compound act as a ligand in transition-metal complexes?

The ligand binds via its two carboxylate groups and pyridinic nitrogen, forming stable chelates with metals like Cu(II), Mo(VI), and Pr(III). For example, in [Cu(C₇H₃NO₄)(H₂O)₂], the ligand adopts a tridentate O,N,O coordination mode, with Cu–O bond distances ranging from 1.92–2.40 Å . This coordination stabilizes metal centers in catalysis and bioinorganic studies.

Advanced Research Questions

Q. What challenges arise in designing heterometallic frameworks using this compound, and how are they addressed?

Challenges include:

  • Coordination competition : Competing binding sites may lead to structural heterogeneity. For example, in Pr(III)-PDA frameworks, hydrothermal synthesis at controlled pH (4–6) ensures selective ligand-metal coordination .
  • Crystallization control : Slow diffusion methods or templating agents (e.g., Li⁺ ions in [BaLi(2,6-PyDC)₃(H₂O)]) guide framework topology . Advanced characterization (e.g., single-crystal XRD, TGA-FTIR) is critical for resolving structural ambiguities .

Q. How do contradictory data on DNA interactions of this compound complexes inform mechanistic studies?

Discrepancies arise from:

  • Conformational flexibility : Cu(II)-pyridine-2,6-dicarboxylate binds herring sperm DNA via partial intercalation, inducing B-to-Z-DNA transitions in certain sequences .
  • Experimental conditions : Tris-HCl buffer pH and ionic strength modulate binding affinity (e.g., Kₐ values range from 10³–10⁴ M⁻¹) . Molecular docking and circular dichroism (CD) spectroscopy are used to reconcile these differences .

Q. What methodological improvements enhance catalytic activity of this compound-based MOFs?

Strategies include:

  • Ligand functionalization : Introducing electron-withdrawing groups (e.g., nitro in 4-nitrothis compound) improves redox activity in Mo(VI) and W(VI) complexes .
  • Defect engineering : Post-synthetic modification (e.g., solvent-assisted ligand exchange) increases porosity and active site accessibility . Catalytic performance is quantified via turnover frequency (TOF) and cyclic voltammetry .

Comparison with Similar Compounds

Positional Isomers: Pyridine-2,4- and Pyridine-2,5-Dicarboxylates

PDC differs from its isomers in carboxylate group positions, which significantly alter physical properties and reactivity:

Property Pyridine-2,6-dicarboxylate (PDC) Pyridine-2,4-dicarboxylate (PD24) Pyridine-2,5-dicarboxylate (PD25)
Melting Point 167.12°C (acid form) Not reported Not reported
Coordination Geometry Favors octahedral complexes (e.g., [CoII(dipic)(μ-dipic)]) Less stable complexes due to steric hindrance Forms linear polymers in azeotropic condensations
Synthesis Yield 95% (diethyl ester) Commercially available (Carbosynth) Commercially available (TCI)
Applications DNA metallo-base pairs Limited catalytic uses Polyester synthesis

The 2,6-isomer's symmetry enhances metal-binding stability compared to 2,4- and 2,5-isomers, which exhibit reduced chelation efficiency .

Ester Derivatives: Substituent Effects

Esterification of PDC with varying alcohols modifies solubility, reactivity, and applications:

Derivative Synthesis Method Yield Melting Point Key Applications
Diethyl PDC Reflux with ethanol/p-TsOH 95% Not reported PMO synthesis
Bis(3-methoxybutyl) PDC Reaction with 3-methoxy-1-butanol 38% Low (solid) Enzyme studies
Bis(2-bromoethyl) PDC Reaction with 2-bromoethanol 52% 104–106°C Halogenated intermediates
Dimethyl PDC Esterification with methanol/H₂SO₄ High Not reported Chemosensors

Bulky substituents (e.g., 3-methoxybutyl) lower yields due to steric effects, while halogenated derivatives (e.g., bromoethyl) enhance reactivity for further functionalization .

Coordination Chemistry and Metal Complexes

PDC forms more stable complexes with transition metals compared to analogues:

Complex Metal Geometry Stability/Applications Reference
[Ag(II)(PDC)₂]·H₂O Ag(II) Six-coordinate Novel oxidative potential in biology
[CoII(PDC)(μ-PDC)] Co(II) Binuclear Anticancer activity (47.9% yield)
Cu(II)-PDC-DNA Cu(II) Square-planar Stabilizes Z-DNA conformation
[Sn(IV)(PDC)₂] Sn(IV) Cubic crystals Low toxicity (elemental analysis)

In contrast, pyridine-2,3-dicarboxylate forms less stable Ag(II) complexes, as the asymmetric carboxylate positions disrupt optimal metal coordination .

Properties

Molecular Formula

C7H3NO4-2

Molecular Weight

165.1 g/mol

IUPAC Name

pyridine-2,6-dicarboxylate

InChI

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-3H,(H,9,10)(H,11,12)/p-2

InChI Key

WJJMNDUMQPNECX-UHFFFAOYSA-L

SMILES

C1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-]

Canonical SMILES

C1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-]

Synonyms

2,6-dicarboxypyridine
2,6-pyridine dicarboxylate
2,6-pyridinedicarboxylate
2,6-pyridinedicarboxylic acid
3,4-pyridinedicarboxylate
dipicolinic acid
dipicolinic acid, calcium salt
dipicolinic acid, dipotassium salt
dipicolinic acid, disodium salt
dipicolinic acid, monosodium salt
dipicolinic acid, zinc salt
pyridine-2,6-dicarboxylic acid
zinc dipicolinate

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dihydrodipicolinate reductase ternary crystals can be produced by mixing dihydrodipicolinate reductase with a 1.5 molar excess of NADPH and a 2.5 molar excess of 2,6-pyridinedicarboxylate (PDC) for 30-45 minutes at 4° C. to obtain a ternary complex of NADPH, PDC and dihydrodipicolinate reductase. Next, a precipitant solution containing polyethylene glycol, a salt and a buffer is provided. A droplet of dihydrodipicolinate reductase solution is mixed with a droplet of precipitant solution to obtain a mixed droplet solution. The mixed droplet solution is suspended over a well of precipitant solution in a sealed container. The vapor pressure of the precipitant solution in the well must be lower than the vapor pressure of the mixed droplet solution. The mixed droplet solution is allowed to stand for a period of time sufficient for dihydrodipicolinate reductase ternary crystals to grow to a predetermined size. Crystals appear in one to three weeks.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine-2,6-dicarboxylate
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Pyridine-2,6-dicarboxylate
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Reactant of Route 4
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Reactant of Route 5
Pyridine-2,6-dicarboxylate
Reactant of Route 6
Pyridine-2,6-dicarboxylate

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